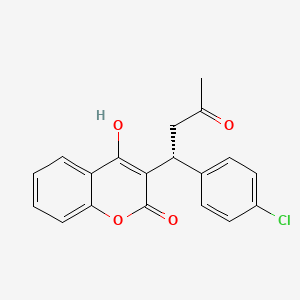

(+)-Coumachlor

Beschreibung

Contextualization of (+)-Coumachlor within the 4-Hydroxycoumarin (B602359) Class of Anticoagulants

This compound belongs to the 4-hydroxycoumarin class of chemical compounds, which are known for their anticoagulant properties. wikipedia.org These substances function as vitamin K antagonists, interfering with the synthesis of blood clotting factors in the liver. wikipedia.orgnih.gov The core chemical structure is derived from coumarin (B35378), which is hydroxylated at the 4-position. wikipedia.org However, 4-hydroxycoumarin itself does not possess anticoagulant activity. wikipedia.org To become biologically active as an anticoagulant, a large aromatic substituent must be added at the 3-position of the 4-hydroxycoumarin ring. wikipedia.org

The mechanism of action for this class of compounds involves the inhibition of the enzyme vitamin K epoxide reductase (VKOR). nih.govnih.gov This enzyme is crucial for recycling vitamin K to its active, reduced form (vitamin K hydroquinone). nih.gov By blocking this enzyme, 4-hydroxycoumarin derivatives deplete the supply of active vitamin K, which is an essential co-enzyme for the post-translational carboxylation of several clotting factor precursors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X. nih.gov This inhibition leads to the production of under-carboxylated and non-functional clotting factors, disrupting the normal coagulation cascade and leading to an anticoagulant effect. nih.gov Coumachlor (B606769), as a member of this class, operates through this specific mechanism of vitamin K antagonism. nih.govmedchemexpress.com

Historical Development of Anticoagulant Rodenticides and the Emergence of First-Generation Agents, including Coumachlor

The development of anticoagulant rodenticides traces back to the discovery of dicoumarol in the 1940s. escholarship.org This compound was identified as the hemorrhagic agent in cattle that had consumed spoiled sweet clover. escholarship.org This discovery paved the way for the synthesis of related compounds, leading to the development of warfarin (B611796), which was registered for use as a rodenticide in the USA in 1950 and quickly became a dominant product. escholarship.org

Following the success of warfarin, a series of other anticoagulant compounds were developed in the 1950s, which are now collectively known as "first-generation" anticoagulant rodenticides. escholarship.orgepa.gov These agents, which include both hydroxycoumarins and indandiones, are generally chronic toxicants, requiring multiple feedings by a rodent to be lethal. escholarship.orgrrac.info This delayed action was seen as an advantage, as it prevented "bait shyness" in rodent populations. escholarship.org

Coumachlor was one of the principal first-generation hydroxycoumarins, introduced in 1951. escholarship.org Other notable first-generation compounds from this era include coumafuryl (B606770) (1953) and coumatetralyl (B606773) (1957). escholarship.org These agents revolutionized rodent control due to their efficacy and relative safety, as an effective antidote (Vitamin K1) was available in case of accidental poisoning. escholarship.orgepa.gov Over time, resistance to these first-generation compounds began to appear in rodent populations, which prompted the development of more potent "second-generation" anticoagulants. wikipedia.orgescholarship.org

| First-Generation Anticoagulant | Chemical Class | Year of Introduction |

| Warfarin | Hydroxycoumarin | 1950 |

| Coumachlor | Hydroxycoumarin | 1951 |

| Diphacinone | Indanedione | 1952 |

| Pindone | Indanedione | 1953 |

| Coumafuryl | Hydroxycoumarin | 1953 |

| Coumatetralyl | Hydroxycoumarin | 1956 |

| Chlorophacinone | Indanedione | 1961 |

This table provides a summary of key first-generation anticoagulant rodenticides and their introduction dates. escholarship.org

Evolution of Research Perspectives on the Stereochemistry and Biological Activity of Coumarins

The field of coumarin research has increasingly focused on the significance of stereochemistry in determining biological activity. mdpi.com Many 4-hydroxycoumarin derivatives, including coumachlor, are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers. rsc.orgvulcanchem.com These enantiomers, designated as (+) and (-), or (R) and (S), can have identical physicochemical properties but often exhibit different biological activities. nih.gov For instance, it is well-established for the related anticoagulant warfarin that the (S)-enantiomer possesses significantly greater anticoagulant potency than the (R)-enantiomer. researchgate.netdntb.gov.ua

This recognition of enantiomer-specific activity has driven the evolution of research towards enantioselective analysis and synthesis. nih.govrsc.org Initially, compounds like coumachlor were produced and used as a racemic mixture, containing equal amounts of both enantiomers. nih.gov Modern analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC), have been developed to separate and quantify the individual enantiomers of coumachlor and other coumarins. vulcanchem.comnih.govnih.govmdpi.com These methods often employ chiral stationary phases (CSPs), such as those based on teicoplanin or vancomycin, which can differentiate between the enantiomers. nih.govmst.edu

| Technique | Application in Coumachlor Research |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of coumachlor enantiomers using chiral stationary phases. vulcanchem.com |

| Capillary Electrochromatography (CEC) | Enantioselective separation of coumachlor and other chiral drugs. nih.govnih.gov |

| Asymmetric Synthesis | Green synthesis methods developed for producing specific enantiomers of warfarin and coumachlor. nih.govrsc.org |

| Supercritical Fluid Chromatography (SFC) | Used for the enantioseparation of coumachlor, often with ristocetin (B1679390) A as a chiral stationary phase. sigmaaldrich.com |

This table summarizes modern analytical techniques used in the stereochemical research of coumachlor.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323989 | |

| Record name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95271-89-9 | |

| Record name | Coumachlor, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095271899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COUMACHLOR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN6G9XL8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemistry of + Coumachlor

General Synthetic Strategies for 4-Hydroxycoumarin (B602359) Derivatives Relevant to (+)-Coumachlor

The construction of the 4-hydroxycoumarin ring system, the foundational structure of coumachlor (B606769), can be achieved through several reliable synthetic routes. These strategies often involve condensation and addition reactions to build the heterocyclic framework.

The Knoevenagel condensation is a cornerstone in coumarin (B35378) synthesis. taylorandfrancis.comnih.gov This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a related active methylene (B1212753) compound. nih.govnih.gov For instance, 4-hydroxycoumarin can be prepared via the condensation of phenols with malonic acids or their derivatives. taylorandfrancis.com A common approach involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene compound, such as ethyl acetoacetate, in the presence of a basic catalyst. nih.govarabjchem.org This is often followed by cyclization to form the coumarin ring. nih.gov Variations of this method, including the use of microwave irradiation and different catalysts like piperidine (B6355638) or p-toluenesulfonic acid, have been developed to improve yields and reaction times. taylorandfrancis.comarabjchem.org The Knoevenagel condensation can also be part of a tandem sequence, for example, a Knoevenagel-hetero-Diels-Alder reaction, to construct more complex coumarin derivatives. mdpi.com

The Michael addition is a key reaction for introducing the side chain at the C3 position of the 4-hydroxycoumarin scaffold, a critical step in the synthesis of coumachlor and its analogue, warfarin (B611796). mdpi.comresearchgate.netthieme-connect.com This conjugate addition involves the reaction of the nucleophilic 4-hydroxycoumarin with an α,β-unsaturated ketone. mdpi.comresearchgate.net The development of asymmetric Michael additions has been a significant focus, enabling the enantioselective synthesis of these chiral anticoagulants. mdpi.comresearchgate.netthieme-connect.com Organocatalysts have proven particularly effective in promoting these reactions with high enantioselectivity. mdpi.combeilstein-journals.org For example, chiral primary amine-thiourea bifunctional catalysts and imidazolidine (B613845) catalysts have been successfully employed. mdpi.combeilstein-journals.org The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high yields and enantiomeric excess (ee). researchgate.netphilarchive.org

Tandem or domino reactions offer an efficient approach to building the coumarin framework by combining multiple bond-forming events in a single pot. mdpi.commdpi.com These strategies enhance molecular complexity from simple starting materials in a highly atom-economical manner. rsc.org One such example is the tandem Knoevenagel-hetero-Diels-Alder reaction, which has been used in the asymmetric synthesis of non-racemic coumarin anticoagulants. mdpi.com This involves the in-situ generation of a reactive intermediate that undergoes a subsequent cycloaddition. mdpi.com Another approach involves a tandem aldol (B89426) reaction/lactonization/Friedel-Crafts reaction sequence. rsc.org

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, have also been employed to construct complex spirocyclic coumarin derivatives. mdpi.comnih.gov These reactions can be highly diastereoselective and provide access to unique molecular architectures. nih.gov Additionally, transition metal-catalyzed C-H activation and annulation cascades have been developed for the synthesis of highly fused polycyclic coumarin systems. rsc.org

Michael Addition Reactions in Chiral Coumarin Synthesis

Enantioselective Synthesis of this compound and its Analogues

The biological activity of coumachlor is stereospecific, making its enantioselective synthesis a critical area of research. The goal is to produce the desired (+)-enantiomer in high purity, which requires precise control over the stereochemistry during the synthetic process.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of coumachlor and related compounds like warfarin. researchgate.netbeilstein-journals.org Chiral organocatalysts, such as primary amines, diamines, and squaramides, are used to induce enantioselectivity in the key Michael addition step. researchgate.netbeilstein-journals.orgbenthamdirect.com These catalysts activate the substrates through the formation of chiral intermediates, such as iminium ions, and direct the approach of the nucleophile to one face of the molecule. researchgate.netbeilstein-journals.org

Several types of organocatalysts have been successfully applied:

Chiral Primary Amines and Diamines: Catalysts derived from diphenylethylenediamine (DPEN) and other chiral backbones have been shown to be effective. philarchive.orgmdpi.com For instance, C2-symmetric quinoline-derived 1,2-diamines have been used for the asymmetric synthesis of both warfarin and coumachlor. researchgate.netrsc.org

Squaramide-based Catalysts: Chiral squaramide derivatives are excellent hydrogen-bond donor catalysts and have been used in the enantioselective Michael addition of 4-hydroxycoumarin to various electrophiles. benthamdirect.comacs.org These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously.

Imidazolidine Catalysts: These have been shown to be efficient for the addition of cyclic 1,3-dicarbonyl compounds to α,β-unsaturated carbonyl compounds, providing a route to warfarin and its analogues. philarchive.org

The choice of catalyst, co-catalyst (such as an acid), and reaction conditions are all critical for achieving high enantioselectivity. researchgate.net For example, the combination of a C2-symmetric quinoline-derived diamine with mandelic acid in an aqueous medium has been reported to give high enantiomeric excess. researchgate.netrsc.org

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of coumachlor and other pharmaceuticals. researchgate.netrsc.org

Key aspects of green chemistry in this context include:

Use of Greener Solvents: A significant development has been the use of water as a solvent for the asymmetric Michael addition reaction. researchgate.netrsc.orgrsc.org This avoids the use of volatile and often toxic organic solvents. The synthesis of both enantiomers of coumachlor has been achieved in an aqueous medium with high enantioselectivity. researchgate.netrsc.org Other green solvents like 2-MeTHF have also been explored. philarchive.org

Catalyst Recyclability: The development of recyclable catalysts is a key goal of green chemistry. Some organocatalytic systems for coumachlor synthesis have been shown to be recoverable and reusable without significant loss of activity. researchgate.net

Atom Economy: Tandem and one-pot reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. mdpi.comrsc.org

Use of Biocatalysts: While not as extensively reported for coumachlor itself, the use of enzymes (biocatalysts) in the synthesis of coumarin derivatives represents a promising green approach. mdpi.com For instance, lipases have been used in the synthesis of coumarin bioamide derivatives. mdpi.com

The application of these green chemistry principles not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes. researchgate.net

Stereospecific Rearrangement and Derivatization Approaches

Stereospecific rearrangements represent a powerful tool in the synthesis of chiral molecules like this compound. One notable method involves the diaza-Cope rearrangement. rsc.orgresearchgate.netresearchgate.net This reaction has been utilized to synthesize enantiomerically pure C2-symmetric quinoline (B57606) and isoquinoline-derived 1,2-diamines. rsc.orgresearchgate.net These diamines, in turn, act as catalysts in the asymmetric synthesis of coumarin derivatives. rsc.orgresearchgate.net The stereospecificity of the diaza-Cope rearrangement allows for the transfer of chirality from a starting material to the product with high fidelity, a key step in producing optically pure compounds. researchgate.netacs.org For instance, the reaction of (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane with aldehydes can lead to the formation of chiral diamines with excellent stereospecificity. researchgate.net

Derivatization is another key strategy, often employed in conjunction with chromatographic separation. up.pt While direct separation of enantiomers is often preferred, indirect methods involving the formation of diastereomers through reaction with a chiral derivatizing agent can be effective. up.pt However, this approach requires the chiral derivatizing agent to have high enantiomeric purity to avoid complicating the final separation. up.pt In the context of coumarins, derivatization of the 4-hydroxy group or the substituent at the 3-position can be used to facilitate separation or to introduce specific functionalities. For example, derivatized cyclofructans and polysaccharide phases have been shown to be effective chiral selectors for the separation of coumarin enantiomers, including Coumachlor. tandfonline.comeurachem.orgnih.gov

Methodologies for Achieving High Enantiomeric Excess in this compound Production

Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of this compound. Several methodologies have been developed to this end, primarily centered around asymmetric catalysis and chiral chromatography.

Asymmetric Catalysis: Organocatalysis has emerged as a particularly effective strategy. For example, the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, catalyzed by chiral amines or their derivatives, can produce Warfarin and Coumachlor with high enantioselectivity. rsc.orgresearchgate.netrsc.org Researchers have demonstrated that using specific C2-symmetric quinoline-derived 1,2-diamines as catalysts in an aqueous medium can yield Coumachlor with an enantioselectivity of up to 85% ee. rsc.org Further optimization of reaction conditions, such as temperature and the use of co-catalysts like mandelic acid, can improve both yield and enantioselectivity. rsc.orgresearchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (S,S)-8e/(R)-MA | 4-hydroxycoumarin and corresponding enone | (S)-Coumachlor | 85% | 65% | rsc.org |

| (R,R)-8e/(S)-MA | 4-hydroxycoumarin and corresponding enone | (R)-Coumachlor | ~85% | ~65% | rsc.org |

| Chiral primary amine-squaramides | 4-hydroxycoumarin and enones | Pyrano[3,2-c]chromen-5-one derivatives | up to 96% | Not specified | researchgate.net |

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. vulcanchem.com Various chiral stationary phases (CSPs) have been developed and shown to be effective in resolving the enantiomers of Coumachlor and other coumarin-based anticoagulants. tandfonline.commst.edu These include CSPs based on derivatized polysaccharides like amylose (B160209) and cellulose, as well as macrocyclic antibiotics. tandfonline.commst.edu The choice of mobile phase composition, including the type and concentration of organic modifiers and additives, significantly influences the retention and chiral selectivity. tandfonline.com For instance, DMPC-amylose phases have demonstrated high resolution for the enantiomers of Warfarin and Coumachlor. tandfonline.com

| Chiral Stationary Phase | Analyte | Key Finding | Reference |

| DMPC-amylose | Coumachlor | High resolution of enantiomers. | tandfonline.com |

| DMPC-cellulose | Coumachlor | Adequate resolution of enantiomers. | tandfonline.com |

| Vancomycin-based | Coumachlor | Resolution is pH-dependent, with better separation at acidic pH. | mst.edu |

| Isopropyl cyclofructan-7 (IPCF-7) | Coumachlor | Proved to be an effective chiral selector. | eurachem.orgnih.gov |

Advancements and Challenges in Stereospecific Synthesis for Anticoagulant Research

The development of stereospecific synthetic methods for anticoagulants like this compound is driven by the recognition that different stereoisomers can have vastly different pharmacological and toxicological profiles. ahajournals.org

Advancements: Significant progress has been made in developing more efficient and scalable stereospecific synthesis methods. numberanalytics.com The rise of organocatalysis, particularly in aqueous media, represents a move towards greener and more sustainable chemical processes. rsc.orgresearchgate.netrsc.org The development of novel chiral catalysts and the use of computational methods to predict and design stereospecific reactions are emerging trends that hold great promise for the field. numberanalytics.com Furthermore, advancements in chemoenzymatic synthesis are providing new avenues for producing complex molecules like heparin with high efficiency and stereoselectivity. caltech.edunih.gov

Challenges: Despite these advancements, several challenges remain. The synthesis of complex molecules with precise control over multiple stereocenters is still a significant hurdle. numberanalytics.com Developing catalytic systems that are not only highly enantioselective but also robust, reusable, and cost-effective for industrial-scale production is an ongoing challenge. researchgate.netmdpi.com For many chiral anticoagulants, separating isomers can be difficult and costly, limiting the production of single-enantiomer drugs. mdpi.com Furthermore, ensuring the enantiomeric purity of starting materials and reagents is critical, as even small impurities can affect the final product's stereochemical integrity. researchgate.net The structural complexity of some anticoagulants also presents inherent difficulties in their synthesis and scale-up. mdpi.com

Molecular Mechanism of Action of + Coumachlor

Primary Target Elucidation: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The principal molecular target of (+)-Coumachlor and other coumarin-based anticoagulants is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). rodentgreen.comnih.govuniprot.org This enzyme is a crucial component of the vitamin K cycle, located in the membrane of the endoplasmic reticulum, with high expression in the liver where coagulation factors are synthesized. mdpi.combiorxiv.orgelifesciences.org

This compound acts as a vitamin K antagonist, competitively inhibiting VKORC1. who.intnih.gov The vitamin K cycle involves the conversion of vitamin K to its reduced form, vitamin K hydroquinone (B1673460) (KH2), which serves as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). mdpi.compractical-haemostasis.com During the carboxylation process, KH2 is oxidized to vitamin K epoxide (KO). mdpi.compractical-haemostasis.com VKORC1 is responsible for recycling KO back to the active KH2 form, thus sustaining the cycle. rodentgreen.combmj.com By inhibiting VKORC1, this compound blocks this recycling process, leading to a depletion of the available KH2. bmj.comresearchgate.net While other enzymes may contribute to the reduction of vitamin K, VKORC1 is essential for the initial reduction step and is the primary target of coumarins. nih.goveclinpath.com

The depletion of vitamin K hydroquinone directly impairs the post-translational modification of several vitamin K-dependent proteins. mdpi.com Specifically, the enzyme γ-glutamyl carboxylase (GGCX) requires KH2 to catalyze the addition of carboxyl groups to glutamic acid residues on precursor proteins. eclinpath.comhaematologica.org This process, known as γ-carboxylation, is vital for the biological activity of several coagulation factors synthesized in the liver, namely factors II (prothrombin), VII, IX, and X. bmj.comresearchgate.netunl.edu The resulting γ-carboxyglutamic acid (Gla) residues enable these factors to bind calcium ions, a critical step for their interaction with phospholipid membranes at the site of vascular injury. eclinpath.comhaematologica.org Inhibition of VKORC1 by this compound leads to the production of under-carboxylated, non-functional coagulation factors, often referred to as Proteins Induced by Vitamin K Antagonism or Absence (PIVKAs). eclinpath.comeclinpath.com

Competitive Interference with the Vitamin K Cycle in the Liver

Molecular Interactions at the VKOR Binding Site

The inhibitory effect of coumarins like this compound is a result of their specific interaction with the VKORC1 enzyme.

Studies have demonstrated that 4-hydroxycoumarin (B602359) rodenticides, including coumachlor (B606769), exhibit inhibitory effects on VKORC1. nih.gov The binding affinity of these compounds contributes to their potency as anticoagulants. In vitro assays have been developed to determine the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a substance required to inhibit a biological process by half. nih.gov For coumachlor, the IC50 value for VKORC1 has been determined to be 0.7 µM. nih.gov

Table 1: Inhibitory Concentration (IC50) of Coumachlor on VKORC1

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | VKORC1 | 0.7 nih.gov |

Research into the structure of VKORC1 has identified key amino acid residues that are crucial for both its enzymatic activity and its interaction with coumarin (B35378) anticoagulants. The active site of VKORC1 is thought to involve a CXXC motif (Cys132 and Cys135). mdpi.comnih.gov It is believed that anticoagulant rodenticides bind tightly to the proposed warfarin-binding site of VKOR at tyrosine residue 135 in close proximity to the active site. unl.edu However, other studies point to the significance of a Thr-Tyr-Ala (TYA) motif in coumarin binding. nih.gov Specifically, the tyrosine residue at position 139 (Tyr139) has been proposed as a key component of the warfarin (B611796) binding site. researchgate.net Mutations in this residue have been associated with resistance to warfarin in both humans and rodents, suggesting its critical role in the interaction between the enzyme and coumarin-based inhibitors. researchgate.net

Characterization of Binding Affinity and Specificity

Downstream Biochemical and Physiological Consequences for Hemostasis

The inhibition of VKORC1 and the subsequent impairment of coagulation factor synthesis have profound effects on hemostasis, the physiological process that stops bleeding. nih.gov The presence of inactive coagulation factors disrupts the normal coagulation cascade, leading to a reduced ability to form a stable fibrin (B1330869) clot at the site of injury. eclinpath.comeclinpath.com This results in an increased tendency for bleeding and, in cases of significant poisoning, can lead to profuse hemorrhage. who.introyalsocietypublishing.orgprojectcoyote.org The clinical manifestation of this coagulopathy is a prolongation of clotting times, which can be measured by tests such as the prothrombin time (PT). eclinpath.comroyalsocietypublishing.org

Comparative Analysis of Mechanism with Other Anticoagulant Coumarins

While this compound shares its fundamental mechanism of action—the inhibition of Vitamin K epoxide reductase (VKORC1)—with other anticoagulant coumarins, significant differences exist in their potency, pharmacokinetics, and efficacy against resistant populations. researchgate.netwikipedia.orgnih.gov A comparative analysis with key coumarins such as Dicoumarol, Warfarin, and the second-generation anticoagulant Brodifacoum highlights these distinctions.

Dicoumarol , a naturally occurring symmetrical biscoumarin, was the first anticoagulant of this class to be identified and is considered the prototype. wikipedia.orgnih.gov Its discovery paved the way for the synthesis of more potent and manageable derivatives like Warfarin. researchgate.net

Warfarin is a synthetic coumarin that became the most widely used oral anticoagulant for decades. nih.govmdpi.com Like this compound, it is a first-generation anticoagulant. orst.edu The development of genetic resistance in rodent populations, often linked to mutations in the VKORC1 gene that reduce binding affinity for the drug, necessitated the development of more potent compounds. researchgate.netwho.int

Brodifacoum is a prominent example of a second-generation anticoagulant, often referred to as a "superwarfarin". nih.govorst.edu These compounds were specifically designed to be effective against warfarin-resistant rodents. ca.gov They exhibit a much higher affinity for VKORC1 and are significantly more potent. nih.gov For instance, the concentration of brodifacoum required to inhibit 50% of rat microsomal VKOR activity (IC50) is approximately 0.15 µM, compared to 2.2 µM for warfarin. nih.gov This increased potency means a lethal dose can be ingested in a single feeding. escholarship.org Furthermore, second-generation anticoagulants are highly lipophilic and have extremely long biological half-lives, persisting in the liver for hundreds of days, whereas first-generation compounds like warfarin have a half-life measured in days or weeks. zaslavsky.com.uanih.govca.gov

The following table provides a comparative overview of these selected anticoagulant coumarins.

| Feature | This compound | Dicoumarol | Warfarin | Brodifacoum |

| Compound Class | 4-Hydroxycoumarin | 4-Hydroxycoumarin (bis) | 4-Hydroxycoumarin | 4-Hydroxycoumarin |

| Generation | First-Generation orst.eduresearchgate.net | Prototype wikipedia.org | First-Generation orst.edu | Second-Generation nih.govorst.edu |

| Origin | Synthetic researchgate.net | Natural Product wikipedia.org | Synthetic researchgate.net | Synthetic |

| Primary Target | VKORC1 nih.govresearchgate.net | VKORC1 wikipedia.orgnih.gov | VKORC1 jacc.orgnih.gov | VKORC1 nih.gov |

| Relative Potency | Moderate | Low-Moderate | Moderate | Very High nih.govca.gov |

| Biological Half-life | Shorter | Shorter | Relatively Short (e.g., ~40 hours) zaslavsky.com.ua | Very Long (e.g., >100 days) nih.gov |

| Efficacy vs Resistant Strains | Reduced researchgate.net | N/A | Low ca.gov | High escholarship.org |

Pharmacological Research and Structure Activity Relationships of + Coumachlor

Anticoagulant Activity Profiling of (+)-Coumachlor

This compound is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin (B602359) class of compounds. vulcanchem.comnih.govresearchgate.netwikipedia.org Its mechanism of action, like other coumarin (B35378) derivatives, involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. nih.govunl.edu This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). unl.edu By blocking VKOR, this compound leads to the production of under-carboxylated, inactive clotting factors, thereby disrupting the normal coagulation cascade and leading to an anticoagulant effect. nih.gov

In Vitro and In Vivo Assessment Methodologies for Anticoagulant Potency

The anticoagulant potency of this compound is assessed through a variety of in vitro and in vivo methodologies.

In Vitro Assessment:

Enzyme Inhibition Assays: These assays directly measure the ability of this compound to inhibit the activity of the target enzyme, vitamin K epoxide reductase (VKOR). The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. ashpublications.org

Cell-Based Assays: Cell lines, often liver cells (hepatocytes) where clotting factors are synthesized, are used to evaluate the effect of this compound on the production of functional clotting factors. ashpublications.org

High-Performance Liquid Chromatography (HPLC): HPLC methods are employed for the simultaneous detection and quantification of various anticoagulant rodenticides, including coumachlor (B606769), in biological samples like egg yolk and albumen. researchgate.net This technique allows for the determination of compound concentrations in different tissues.

In Vivo Assessment:

Prothrombin Time (PT) Test: This is a common blood test that measures the time it takes for blood to clot. An increased PT is a hallmark of anticoagulant poisoning and is used to assess the in vivo efficacy of compounds like coumachlor. avma.orgnih.gov

Whole Animal Studies: Laboratory animals, typically rats or mice, are administered the compound, and the anticoagulant effect is monitored over time through blood tests and observation for signs of hemorrhage. nih.gov These studies provide crucial information on the compound's potency and duration of action in a living organism.

Liquid Chromatography/Mass Spectrometry (LC/MS): This highly sensitive and specific technique is used to measure the concentration of anticoagulant rodenticides, including coumachlor, in various biological matrices such as whole blood, serum, and liver tissue. tamu.edu

Comparative Efficacy Studies with Other First-Generation Anticoagulant Agents

Coumachlor is classified as a first-generation anticoagulant rodenticide (FGAR), a group that also includes warfarin (B611796), coumatetralyl (B606773), and coumafuryl (B606770). avma.orgregulations.govwho.int These compounds generally require multiple feedings to be effective. researchgate.netunl.eduresearchgate.net In comparative studies, warfarin-type compounds, including coumachlor, have shown similar anticoagulant effects. nih.gov However, the emergence of resistance to first-generation anticoagulants led to the development of more potent second-generation compounds. who.int

| Anticoagulant Agent | Generation | Key Characteristics |

| Coumachlor | First | Requires multiple feedings for efficacy. researchgate.netunl.eduresearchgate.net |

| Warfarin | First | Similar in vivo anticoagulant effect to coumachlor. nih.govnih.gov |

| Coumatetralyl | First | Another first-generation coumarin derivative. avma.orgregulations.gov |

| Brodifacoum | Second | Significantly more potent than first-generation agents. unl.edunih.gov |

Structure-Activity Relationship (SAR) Studies for Anticoagulant Properties

The biological activity of coumachlor and other 4-hydroxycoumarin derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different parts of the molecule contribute to its anticoagulant potency.

Influence of Chemical Substituents on Anticoagulant Potency

The anticoagulant activity of 4-hydroxycoumarin derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of a chlorine atom at the para-position of the aromatic ring in some 4-hydroxycoumarin derivatives has been shown to result in potent anticoagulant activities, comparable to or even exceeding that of warfarin. nih.govnih.gov This suggests that the electronic properties and steric bulk of the substituent play a crucial role in the molecule's interaction with the active site of the VKOR enzyme. nih.gov

Enantiomeric Differences in Biological Activity: Focus on the (+)-Enantiomer's Eutomer Properties

Coumachlor possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: this compound and (-)-coumachlor. vulcanchem.comcymitquimica.com It is well-established that enantiomers of chiral drugs can exhibit different pharmacological activities. mdpi.comrroij.comchemguideforcie.co.ukpharmabiz.com The more potent enantiomer is referred to as the "eutomer," while the less active one is the "distomer." encyclopedia.pub

In the context of coumarin anticoagulants like warfarin, the (S)-enantiomer is known to be significantly more potent than the (R)-enantiomer. researchgate.netresearchgate.net While specific studies focusing solely on the eutomeric properties of this compound are not extensively detailed in the provided results, the general principle of stereoselectivity in drug action strongly suggests that one enantiomer of coumachlor is likely more active than the other. vulcanchem.comencyclopedia.pub The separation of these enantiomers is often achieved using chiral chromatography techniques. vulcanchem.com

Computational Approaches in SAR: Density Functional Theory (DFT) and Molecular Docking Simulations

Computational methods are increasingly used to elucidate the structure-activity relationships of anticoagulant compounds.

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (like this compound) to the active site of its target protein (VKORC1). nih.govjcchems.comresearchgate.netdntb.gov.uaresearchgate.net By modeling the interactions between the ligand and the amino acid residues of the binding pocket, researchers can gain a better understanding of the molecular basis of anticoagulant activity and predict the potency of new derivatives. biorxiv.org These computational approaches are valuable tools for the rational design of novel and more effective anticoagulant agents. researchgate.net

Investigation of Other Reported Biological Activities of Coumachlor Derivatives

While the primary pharmacological role of coumachlor and its derivatives lies in anticoagulation, the broader class of coumarins has been extensively studied for a variety of other biological effects. researchgate.net This section explores the cytotoxic, anti-proliferative, anti-inflammatory, antioxidant, and enzyme-inhibiting properties of coumarin derivatives, providing a wider context for the potential pharmacological activities of compounds structurally related to this compound.

Cytotoxic and Anti-proliferative Effects of Coumarin Derivatives

Coumarin derivatives have emerged as a significant class of compounds with promising anticancer properties. frontiersin.org Their mechanisms of action are diverse and include inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and targeting various signaling pathways crucial for cancer cell survival and proliferation. frontiersin.org

Numerous studies have highlighted the potential of both natural and synthetic coumarins in cancer therapy. For instance, certain coumarin derivatives have been shown to exhibit cytotoxic and anti-proliferative effects on various cancer cell lines. semanticscholar.org The structural features of these derivatives play a crucial role in their activity. For example, a study on 3-carboxylated coumarin derivatives found that their antiproliferative activity against cervical cancer cell lines (HeLa, CaSKi, and SiHa) varied depending on the alkoxycarbonyl chain at the 3-position. ajphr.com Notably, the butyl group in one derivative was identified as a key element for its antiproliferative effect against these cell lines. ajphr.com

Halogenated coumarin derivatives have also been investigated for their anticancer potential. A series of 6- and 6,8-halocoumarin derivatives demonstrated antiproliferative effects against a panel of tumor cell lines. mdpi.com Specifically, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile were particularly effective against thyroid cancer-derived cells, inducing apoptosis and causing a slight increase in the G2/M phase of the cell cycle. mdpi.com

Furthermore, the introduction of hydroxyl groups on the coumarin ring has been shown to enhance anti-proliferative activity. sci-hub.st The cytotoxic evaluation of 7-hydroxycoumarin derivatives revealed remarkable activity, with the presence of ortho-hydroxy-methoxy or ortho-dihydroxy groups on the coumarin ring significantly improving their effects. sci-hub.st

It is important to note that the cytotoxic effects of coumarin derivatives can be selective. For instance, some 3-carboxylated coumarin derivatives did not significantly affect the viability of normal mononuclear cells while exhibiting antiproliferative activity on cancer cells. ajphr.com In a study involving lanthanide complexes, cerium complexes with coumachlor demonstrated notable cytotoxic activity in laboratory tests. vulcanchem.comresearchgate.net

The following table summarizes the findings of cytotoxic and anti-proliferative effects of various coumarin derivatives.

| Compound/Derivative Class | Cell Line(s) | Observed Effects | Reference(s) |

| 3-Carboxylated Coumarin Derivatives | HeLa, CaSKi, SiHa | Variable antiproliferative activity depending on the substituent at position 3. The butyl group was key for activity. | ajphr.com |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | Thyroid cancer cells (TPC-1) | Antiproliferative, induced apoptosis, slight increase in G2/M phase. | mdpi.com |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | Thyroid cancer cells (TPC-1, K-1, B-CPAP) | Antiproliferative, induced apoptosis, slight increase in G2/M phase, significant increase in ROS levels. | mdpi.com |

| 7-Hydroxycoumarin Derivatives | Human chronic myelogenous leukemia (K562), human acute lymphoblastic leukemia (MOLT4), MCF7 | Remarkable cytotoxic activity. | sci-hub.st |

| Cerium complex with Coumachlor | Not specified | High cytotoxic activity. | vulcanchem.comresearchgate.net |

Anti-inflammatory and Antioxidant Potential of Coumarin Analogues

Coumarin and its analogues have demonstrated significant anti-inflammatory and antioxidant activities. researchgate.netrjptonline.org These properties are often interconnected, as oxidative stress is a key contributor to inflammation.

A series of coumarin analogues were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model and were found to be potent anti-inflammatory agents. nih.gov The anti-inflammatory activity of these compounds appeared to be linked to their reducing activity. nih.gov Natural coumarins such as esculetin (B1671247) and 4-methylesculetin (B191872) have also shown intestinal anti-inflammatory activity. semanticscholar.org

The antioxidant potential of coumarins has been extensively studied. mdpi.com They can act as free radical scavengers and modulate endogenous antioxidant defenses. mdpi.com A comparative study of 1,2-benzopyrone, umbelliferone, and esculetin revealed that esculetin was the most efficient antioxidant, completely abolishing mitochondrial ROS generation at low concentrations. nih.gov In the context of renal ischemia-reperfusion injury, p-coumaric acid was found to protect the kidneys through its antioxidant and anti-inflammatory effects by reducing levels of inflammatory markers like TNF-α and IL-1β. revistanefrologia.com

The structure of coumarin derivatives influences their antioxidant capacity. For example, hydroxylated analogs of 3-phenylcoumarins have shown antioxidant activity against DNA strand breakage. sci-hub.st

The table below presents a summary of the anti-inflammatory and antioxidant activities of selected coumarin analogues.

| Compound/Analogue | Activity | Model/Assay | Key Findings | Reference(s) |

| Various Coumarin Analogues | Anti-inflammatory | Carrageenan-induced rat paw edema | Potent anti-inflammatory agents (26.5-64% inhibition). | nih.gov |

| Esculetin | Antioxidant | In vitro assays (DPPH, ABTS, FRAP), mitochondrial ROS | Most efficient antioxidant, completely abolished mitochondrial ROS generation (IC50 = 0.57 μM). | nih.gov |

| 1,2-Benzopyrone | Anti-inflammatory | Carrageenan-induced pleurisy in rats | Most efficient in counteracting pleural inflammation. | nih.gov |

| p-Coumaric Acid | Antioxidant, Anti-inflammatory | Rat model of renal ischemia-reperfusion | Protected kidneys by reducing oxidative stress and inflammatory markers (TNF-α, IL-1β). | revistanefrologia.com |

| Hydroxylated 3-Phenylcoumarins | Antioxidant | AAPH-induced pBR322 DNA strand breakage | Demonstrated antioxidant activity. | sci-hub.st |

Enzyme Inhibition Properties Beyond the Coagulation Cascade

Beyond their well-established role as inhibitors of vitamin K epoxide reductase in the coagulation cascade, coumarin derivatives have been found to inhibit a range of other enzymes. smolecule.comcpp.edu This broad inhibitory activity underscores the potential of the coumarin scaffold in designing targeted therapeutic agents.

Coumarin derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and microtubules, which are relevant in cancer therapy. frontiersin.org Some derivatives also inhibit metalloproteinases-2 and -9, which are involved in tumor cell migration and invasion. frontiersin.org

In the context of inflammation, coumarins have been shown to inhibit soybean lipoxygenase. nih.gov Furthermore, molecular docking studies have predicted the affinity of coumarins like 1,2-benzopyrone, umbelliferone, and esculetin for cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process. nih.gov

The discovery of a novel series of coumarin-based TNF-α inhibitors highlights another dimension of their enzyme-related activity. nih.gov These compounds were found to inhibit the production of TNF-α, a key inflammatory cytokine, by human peripheral blood mononuclear cells. nih.gov

The diverse enzyme inhibitory properties of coumarin derivatives suggest that compounds structurally related to this compound could potentially interact with various biological targets beyond the coagulation cascade.

Toxicological Investigations and Non Target Organism Impact of + Coumachlor

Toxicokinetic Profiles in Animal Models

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance, which collectively determine the compound's concentration and persistence in the body. numberanalytics.commdpi.comup.pt For anticoagulant rodenticides, these profiles are crucial for understanding their potential to cause harm to non-target species. First-generation anticoagulants like coumachlor (B606769) are generally characterized by shorter elimination times compared to their second-generation counterparts. researchgate.net

Following ingestion, coumarin (B35378) derivatives are typically well-absorbed into the systemic circulation. avma.org Studies on similar anticoagulants in ruminants have demonstrated high oral bioavailability, suggesting that significant degradation in the gastrointestinal tract is unlikely and that the compounds are readily absorbed systemically. avma.org

The efficacy of 4-hydroxycoumarin (B602359) compounds, including coumachlor, is linked to their high lipid solubility (lipophilicity). who.int This property influences their distribution into various tissues. ca.gov The liver is a primary target organ for anticoagulants, as it is the site of synthesis for vitamin K-dependent clotting factors and also a major site of accumulation for these compounds. avma.orgwho.int The affinity for hepatic tissue is a key characteristic of coumarin-based rodenticides. who.int However, the distribution can vary between compounds. For instance, second-generation anticoagulants (SGARs), which are more lipophilic than FGARs, tend to have higher initial concentrations and longer residence times in the liver. ca.gov

In a toxicological screening of wildlife in California, coumachlor was included in the panel of anticoagulants tested for in liver and blood samples. While it was not detected in any liver samples, it was found in at least one blood sample. ca.gov This finding is notable because no products containing coumachlor are registered for use in the United States, suggesting potential off-label use or cross-contamination. ca.gov The detection in blood confirms systemic absorption, while the absence in the liver could be due to its comparatively shorter persistence relative to SGARs, which were the most frequently detected compounds. ca.gov

Table 1: General Toxicokinetic Characteristics of First-Generation Anticoagulants (FGARs)

| Parameter | Description | Relevance to (+)-Coumachlor | Citations |

|---|---|---|---|

| Absorption | Readily absorbed from the gastrointestinal tract. | Assumed to have high oral bioavailability. | avma.org |

| Distribution | Distributes systemically via plasma; has a high affinity for the liver due to lipophilicity. | Detected in blood; expected to accumulate in the liver, though perhaps transiently compared to SGARs. | who.intca.gov |

| Metabolism | Primarily metabolized in the liver. | The liver is the main site of action and metabolism. | epa.gov |

| Persistence | Generally lower persistence and shorter half-life in the liver compared to SGARs. | Considered to have a relatively short elimination time from the body. | researchgate.netca.gov |

The elimination of drugs and toxicants from the body often follows first-order kinetics, where a constant fraction of the substance is removed per unit of time. ditki.comabdn.ac.uk The rate of elimination is proportional to the concentration of the compound in the body. abdn.ac.uk A key parameter derived from this process is the elimination half-life (t½), which is the time required for the concentration of a substance to decrease by half. derangedphysiology.com

Systemic Absorption and Tissue Distribution (e.g., Liver, Plasma)

Susceptibility and Adverse Effects in Non-Target Species

The use of anticoagulant rodenticides poses a risk to a wide range of non-target wildlife and domestic animals through either direct consumption of bait (primary poisoning) or consumption of poisoned prey (secondary poisoning). researchgate.netwildlifehealthaustralia.com.au

The susceptibility to the toxic effects of anticoagulants varies considerably among different species. researchgate.net This variation can be influenced by differences in physiology, metabolism, and the activity of key enzymes like vitamin K epoxide reductase. researchgate.netfrontiersin.org

Generally, certain groups of animals are considered more sensitive to anticoagulants. These include rodents, pigs, dogs, and various wild predators such as foxes and mustelids. researchgate.net Birds of prey are also known to be particularly susceptible. researchgate.netresearchgate.net In contrast, some reptiles may have a lower susceptibility compared to birds and mammals. mdpi.com The reasons for these interspecies differences are complex and not always consistent across all anticoagulant compounds. researchgate.net

Table 2: Relative Susceptibility of Animal Groups to Anticoagulant Rodenticides

| Animal Group | General Susceptibility | Examples | Citations |

|---|---|---|---|

| Mammals | High | Rodents, Canids (dogs, foxes), Swine, Hares, Rabbits, Mustelids (stoats) | researchgate.net |

| Birds | Varies; high in raptors | Birds of Prey (Owls, Eagles) | researchgate.netresearchgate.net |

| Reptiles | Suggested to be lower | Chameleons | mdpi.com |

Secondary poisoning is a major environmental concern associated with the use of all anticoagulant rodenticides, including coumachlor. doc.govt.nzunl.edu It occurs when a predator or scavenger consumes an animal that has previously ingested a rodenticide bait. wildlifehealthaustralia.com.au Because anticoagulants have a delayed effect, poisoned rodents can consume multiple lethal doses before succumbing, thereby accumulating high concentrations of the toxin in their tissues, particularly the liver. doc.govt.nz

Wildlife, especially predators and scavengers that feed on rodents, are at high risk. wildlifehealthaustralia.com.au Numerous studies have documented the presence of anticoagulant residues in a wide variety of non-target species, including raptors like barn owls, and predatory mammals. wildlifehealthaustralia.com.auresearchgate.net Even invertebrates can ingest baits or contaminated materials, creating an alternative pathway of exposure for insectivorous animals. mdpi.comagriculturejournals.cz

While second-generation anticoagulants are generally considered to pose a higher secondary poisoning risk due to their greater toxicity and persistence, first-generation compounds like coumachlor are not without risk. researchgate.netdoc.govt.nz The risk is influenced by factors such as the amount of residue in the prey, the feeding habits of the predator, and the predator's own sensitivity to the compound. unl.edu Domestic animals, particularly dogs and cats that may hunt rodents or find carcasses, are also at risk of secondary poisoning. researchgate.netunl.edu

The clinical signs of coumachlor poisoning are consistent with those of other anticoagulant rodenticides and are a direct result of the failure of the blood clotting mechanism. msdvetmanual.comtubitak.gov.tr The inhibition of vitamin K recycling depletes the body's supply of active clotting factors II, VII, IX, and X. msdvetmanual.comtubitak.gov.tr Clinical signs of bleeding typically appear 3 to 7 days after ingestion of a toxic dose, once the circulating clotting factors are exhausted. msdvetmanual.com

Manifestations of intoxication are characterized by widespread hemorrhage. msdvetmanual.comtubitak.gov.tr The location of the bleeding determines the specific signs observed. msdvetmanual.com

Table 3: Common Clinical and Pathological Signs of Anticoagulant Rodenticide Intoxication

| Category | Signs and Manifestations | Citations |

|---|---|---|

| General Signs | Lethargy, weakness, anorexia (inappetence), pale mucous membranes due to anemia. | msdvetmanual.comksvdl.org |

| External Bleeding | Epistaxis (nosebleeds), bleeding from gums, hematuria (blood in urine), melena (dark, tarry stools from digested blood), hematochezia (fresh blood in feces), bruising (ecchymoses) on the skin. | epa.govmsdvetmanual.comtubitak.gov.trnih.gov |

| Internal Bleeding | Hemothorax (bleeding into the chest cavity) causing respiratory distress (dyspnea), hemoabdomen (bleeding into the abdominal cavity), pulmonary hemorrhage causing coughing up of blood (hemoptysis), bleeding into joints causing lameness. | msdvetmanual.comtubitak.gov.tr |

| Laboratory Findings | Prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT), anemia, thrombocytopenia (low platelet count). | msdvetmanual.comtubitak.gov.trksvdl.org |

| Pathological Findings | Free blood in body cavities (chest, abdomen), hematomas, generalized pallor of tissues and muscles. | wildlifehealthaustralia.com.autubitak.gov.tr |

Risk Assessment of Secondary Poisoning in Wildlife and Domestic Animals

Antidotal Strategies and Therapeutic Interventions (Vitamin K1)

The primary and specific antidote for this compound poisoning is Vitamin K1 (phytonadione). tnau.ac.intubitak.gov.trontosight.ai this compound, a first-generation hydroxycoumarin anticoagulant, functions by inhibiting the vitamin K epoxide reductase enzyme in the liver. ontosight.aiwho.int This enzyme is crucial for the recycling of vitamin K, which is a necessary cofactor in the synthesis of several blood clotting factors (II, VII, IX, and X). ksvdl.orgjacc.org Inhibition of this process leads to a depletion of these clotting factors, resulting in an increased tendency for bleeding. who.intksvdl.org

Therapeutic intervention with Vitamin K1 works by bypassing the inhibited enzyme, thereby restoring the synthesis of functional clotting factors and reversing the anticoagulant effects. jacc.org It is critical to use Vitamin K1 specifically, as Vitamin K3 (menadione) and Vitamin K4 (menadiol) are not effective antidotes for this type of poisoning. tnau.ac.inorst.edu

In cases of significant exposure, treatment may involve the administration of Vitamin K1 and regular monitoring of prothrombin times (PT) for an extended period, potentially for several months. nih.govchemicalbook.in The administration of Vitamin K1 can effectively counter the anticoagulant effects. orst.edu For severe bleeding, transfusion with fresh blood or plasma may be necessary to replenish clotting factors and red blood cells. tnau.ac.inksvdl.org

Human Exposure Scenarios and Forensic Toxicology

Human exposure to this compound can occur through various scenarios, primarily occupational and accidental incidents. Forensic toxicology plays a crucial role in identifying and quantifying the compound in biological samples to confirm exposure and guide clinical management.

Accidental poisoning incidents in humans have been reported for anticoagulant rodenticides. who.intmountsinai.org These incidents can result in a range of symptoms, from minor issues like an increased tendency for bleeding, to more severe consequences such as hematomas, blood in the urine (hematuria), and internal hemorrhaging in severe cases. nih.govchemicalbook.inmountsinai.org The onset of these symptoms is typically delayed, appearing one to several days after the substance has been absorbed. who.int

The confirmation of this compound exposure relies on its detection in human biological samples. Blood, plasma, serum, and urine are the primary matrices used for analysis in clinical and forensic toxicology. nih.govoup.comakjournals.com The concentration of the anticoagulant in plasma or serum is a key indicator for diagnosing poisoning, assessing its severity, and determining the necessary duration of Vitamin K1 therapy. who.intoup.com

Several advanced analytical techniques are employed for the detection and quantification of this compound and other anticoagulant rodenticides. These methods are chosen for their high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological samples.

Commonly used analytical methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detectors (FLD) or mass spectrometry (MS), HPLC is a cornerstone for separating and identifying coumarin derivatives. who.intnih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of multiple anticoagulant rodenticides, including this compound, in blood and urine. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the detection of 4-hydroxycoumarin anticoagulants and their metabolites in urine. nih.gov

Recent advancements have focused on developing rapid and efficient methods for emergency situations. For instance, online turbulent flow chromatography coupled with LC-MS/MS allows for the quick analysis of blood and urine samples with minimal pre-treatment. akjournals.comchromatographytoday.com Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have also been developed for the effective extraction and purification of these compounds from complex biological matrices. acs.org

The limits of detection (LOD) and quantification (LOQ) for these methods are critical for forensic analysis. For example, a validated LC-MS/MS method for 13 anticoagulant rodenticides in human blood reported an LOQ of 0.5 ng/mL for all analytes. nih.gov Another study using HPLC-HR-MS-MS reported a limit of detection of 10 ng/mL or better for several anticoagulants, including coumachlor, in whole blood. nih.govoup.com

Anticoagulant Resistance Mechanisms to + Coumachlor

Emergence and Geographic Distribution of Rodent Resistance

Resistance to anticoagulant rodenticides was first documented in Scotland in 1958 in Rattus norvegicus (Norway rats). reading.ac.uk Since then, resistant populations of both rats and mice have been identified in numerous countries across northwestern Europe, including the United Kingdom, Denmark, the Netherlands, and Germany, as well as in the United States. who.intescholarship.org The geographic distribution of resistance has expanded over time, with resistant genotypes being found near major port cities, suggesting transportation as a contributing factor to their spread. reading.ac.uk

In the United Kingdom, resistance in Norway rats has been identified in various regions, including Scotland, Wales, and several counties in England. nih.gov Similarly, resistant house mice (Mus musculus) are widespread in the UK. reading.ac.uk In Germany and Denmark, the Tyr139Cys mutation is the only one found in Norway rats, conferring strong resistance to first-generation anticoagulants. reading.ac.uk Studies in the Netherlands have revealed that a significant percentage of rats carry resistance-conferring genetic mutations, with some regions showing only resistant individuals. nih.gov In Italy, the Tyr139Cys mutation has been recorded in Mus musculus domesticus. italian-journal-of-mammalogy.it The prevalence of resistance can be high in surveyed areas, with some studies in Europe reporting that up to 60% of trapped rodents carry a resistance mutation. researchgate.net

The Rodenticide Resistance Action Committee (RRAC) provides maps detailing areas with known rodenticide resistance, offering a visual representation of the geographic spread. rrac.info

Genetic Basis of Resistance

The primary mechanism of resistance to coumarin (B35378) derivatives like (+)-Coumachlor is genetic, involving mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. nih.govnih.govnih.gov This gene encodes the enzyme Vitamin K epoxide reductase (VKOR), which is the molecular target of these anticoagulants. nih.govnih.gov

Elucidation of VKORC1 Gene Mutations and Single Nucleotide Polymorphisms (SNPs)

Research has identified numerous non-synonymous mutations (which result in an amino acid change) and single nucleotide polymorphisms (SNPs) in the VKORC1 gene of resistant rodents. nih.govresearchgate.net Sequencing the VKORC1 genes of wild rats and mice from anticoagulant-exposed areas across different continents has revealed a variety of missense mutations. nih.govresearchgate.net

In Rattus norvegicus, several key mutations have been identified. For instance, mutations affecting the amino acids at positions 128 and 139 are common in resistant populations in Europe. nih.gov Specific mutations such as Tyr139Cys, Tyr139Ser, and Tyr139Phe have been documented. nih.gov The Leu120Gln mutation has been found in brown rats in Turkey. peerj.com

In Mus musculus, mutations like Tyr139Cys and Leu128Ser are also associated with resistance. reading.ac.uk The table below summarizes some of the key VKORC1 mutations found in resistant rodent populations.

| Species | Mutation | Geographic Location(s) |

| Rattus norvegicus | Tyr139Cys | Germany, Denmark, UK reading.ac.ukreading.ac.uknih.gov |

| Rattus norvegicus | Tyr139Ser | Germany, Switzerland reading.ac.uk |

| Rattus norvegicus | Tyr139Phe | UK (Kent) reading.ac.uk |

| Rattus norvegicus | Leu128Gln | Germany, Switzerland reading.ac.uk |

| Rattus norvegicus | Leu120Gln | Turkey peerj.com |

| Mus musculus | Tyr139Cys | UK, Italy reading.ac.ukitalian-journal-of-mammalogy.it |

| Mus musculus | Leu128Ser | UK reading.ac.uk |

| Mus musculus | Trp59Gly | France reading.ac.uk |

Functional Impact of Mutations on VKOR Enzyme Activity and Sensitivity

Mutations in the VKORC1 gene alter the structure of the VKOR enzyme, which can reduce its sensitivity to inhibition by anticoagulants like this compound. researchgate.netresearchgate.net Recombinant expression of VKORC1 constructs containing these mutations has shown that they can confer varying degrees of resistance to warfarin (B611796). nih.gov However, these mutations often come at a cost, as they can also lead to a reduction in the normal enzymatic activity of VKOR. nih.govresearchgate.net

For example, mutations at tyrosine 139 are known to confer resistance to warfarin, while other mutations can significantly decrease VKOR activity. nih.gov This reduction in enzyme activity can have physiological consequences for the animal, but the selective advantage conferred by resistance in an environment with anticoagulant pressure is significant. nih.gov The mutated enzyme is less susceptible to inhibition, meaning the rodent can tolerate higher doses of the rodenticide. researchgate.net

Exploration of Alternative Genetic and Biochemical Mechanisms (e.g., Calumenin Over-expression)

While VKORC1 mutations are the primary driver of resistance, other mechanisms may also contribute. One such mechanism is the over-expression of calumenin, an endoplasmic reticulum-resident protein. nih.govresearchgate.net Calumenin can inhibit the γ-carboxylation system required for blood coagulation by binding to the VKOR complex. nih.gov

Studies have shown that over-expression of calumenin can protect the VKOR enzyme from warfarin inhibition. sanger.ac.ukresearchgate.net A warfarin-resistant laboratory strain of R. norvegicus was found to over-express calumenin despite having a normal VKORC1 sequence, suggesting that this can be an independent mechanism of resistance. researchgate.netrodentgreen.com Silencing the calumenin gene has been shown to increase γ-carboxylase activity, further supporting its inhibitory role in the vitamin K cycle. nih.govresearchgate.net This suggests that increased levels of calumenin could be a contributing factor to resistance phenotypes in some rodent populations.

Pharmacodynamic Versus Pharmacokinetic Contributions to Resistance Phenotypes

Resistance to anticoagulants can be broadly categorized into pharmacodynamic and pharmacokinetic mechanisms. bpca.org.uk

Pharmacodynamic resistance refers to changes in the target enzyme that reduce the drug's effect. This is the primary mechanism of resistance to this compound and other coumarins, driven by the VKORC1 mutations described above. bpca.org.uk These mutations alter the binding site of the anticoagulant on the VKOR enzyme, making it less effective at inhibiting the enzyme's function. researchgate.net

Pharmacokinetic resistance , on the other hand, involves an enhanced ability of the animal to metabolize and excrete the poison, reducing its concentration and time at the target site. researchgate.net While considered less significant than pharmacodynamic resistance for anticoagulants, some studies suggest that increased metabolism, potentially through cytochrome P450 enzymes, may play a subsidiary role in some resistant strains. rodentgreen.comunl.edu However, for this compound and other first-generation anticoagulants, the overwhelming evidence points to pharmacodynamic resistance as the key driver of treatment failure in the field.

Cross-Resistance Patterns Among First-Generation Anticoagulants, including Coumachlor (B606769)

A critical consequence of the development of resistance to one anticoagulant is the potential for cross-resistance to other related compounds. rrac.info Since first-generation anticoagulants like warfarin, coumatetralyl (B606773), and this compound share a similar chemical structure and mode of action, resistance to one often confers resistance to others. escholarship.orgrrac.infotukes.fi

Rodent populations that have developed resistance to warfarin due to VKORC1 mutations are typically also resistant to other FGARs, including this compound. escholarship.org The resistance conferred by these mutations is hierarchical; resistance first appears to the least potent compounds like warfarin and then extends to more potent FGARs. tukes.fi This cross-resistance has necessitated the development of second-generation anticoagulant rodenticides (SGARs), which are more potent and can often overcome the resistance to first-generation compounds, although resistance to some SGARs has also emerged. escholarship.orgresearchgate.net

Behavioral and Physiological Adaptations in Resistant Rodent Strains

Resistance to this compound, a first-generation 4-hydroxycoumarin (B602359) anticoagulant, is a complex phenomenon in rodent populations that involves both heritable physiological changes and adaptive behaviors. These adaptations allow individual rodents or entire strains to survive exposure to bait concentrations that would be lethal to susceptible populations. The primary mechanisms can be broadly categorized into behavioral avoidance and physiological modifications, with the latter being the most significant and well-documented driver of resistance.

Behavioral Adaptations

Behavioral resistance is characterized by a rodent's actions that reduce the likelihood of ingesting a lethal dose of a toxicant. envu.com These behaviors are often genetically encoded survival mechanisms that can be enhanced through selection pressure from rodenticide use. bpca.org.uk While few studies focus exclusively on this compound, the behavioral adaptations observed for first-generation anticoagulants are applicable.

Neophobia: This is an innate fear of new objects or foods in a familiar environment. pig333.comfalcones.co.uk Rat species, in particular, exhibit strong neophobic tendencies. pig333.comresearchgate.net When a bait containing this compound is introduced, neophobic rodents may avoid it for days or even weeks until they deem it safe. falcones.co.uk This delay can prevent the consumption of a lethal dose, especially in environments with alternative food sources. Established colonies are often more neophobic towards new food sources than new, invading populations. pig333.com

Bait Shyness: Also known as conditioned taste aversion, bait shyness is a learned response where a rodent avoids a food that previously made it feel ill. bpca.org.ukicup.org.uk However, the delayed onset of action is a key feature of first-generation anticoagulants like this compound. icup.org.ukunl.edu This delay is specifically designed to prevent rodents from associating the symptoms of poisoning with the bait, thereby circumventing the development of bait shyness. icup.org.ukunl.eduescholarship.org

Table 1: Behavioral Adaptations in Rodents Conferring Resistance to Anticoagulant Baits

| Adaptation | Description | Affected Species (Primarily) | Impact on this compound Efficacy |

|---|---|---|---|

| Neophobia (Fear of New Objects) | Innate, genetically-encoded fear and avoidance of new objects or food sources within a familiar environment. bpca.org.ukpig333.com Rodents may ignore new baits until they are confident they pose no threat. falcones.co.uk | Rats (Rattus norvegicus, R. rattus) pig333.comresearchgate.net | Delays or prevents initial consumption of the bait, reducing the likelihood of ingesting a lethal dose. |

| Bait Shyness (Learned Aversion) | A learned avoidance of a food source that has previously caused non-lethal illness. icup.org.ukunl.edu | General trait in many rodent species. | Largely overcome by the delayed mode of action of this compound, as the rodent does not associate the illness with the bait. icup.org.ukunl.edu |

| Bait-Box/Trap Avoidance | A specific form of neophobia where rodents avoid the bait stations or traps used to deliver the rodenticide. envu.combpca.org.uk | Rats and some strains of mice. bpca.org.uk | Prevents access to the this compound bait entirely, rendering the treatment ineffective for those individuals. |

Physiological Adaptations

Physiological resistance involves inherited biological changes that reduce the susceptibility of a rodent to the anticoagulant's effects. These are considered the principal mechanisms for the failure of first-generation anticoagulants, including this compound.

The primary mechanism of physiological resistance to all coumarin-based anticoagulants is genetic mutation in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. nih.govrodentgreen.comresearchgate.net This gene encodes the VKOR enzyme, which is the molecular target of this compound. escholarship.orgresearchgate.net The anticoagulant works by inhibiting this enzyme, which is crucial for recycling Vitamin K, a process essential for the synthesis of blood clotting factors. escholarship.org

Mutations, specifically single nucleotide polymorphisms (SNPs), in the VKORC1 gene can alter the structure of the VKOR enzyme. bpca.org.ukreading.ac.uk This change reduces the binding affinity of the anticoagulant molecule to the enzyme, rendering the inhibitor less effective. researchgate.net As a result, rodents with these mutations can maintain a functional blood clotting process even after ingesting the anticoagulant. Resistance to one first-generation anticoagulant, such as warfarin, generally confers cross-resistance to others in the same class, including coumachlor. escholarship.orgrrac.info Several key mutations in the VKORC1 gene have been identified in resistant rat and mouse populations. reading.ac.uknih.gov

Table 2: Key VKORC1 Gene Mutations in Rodents Associated with Resistance to First-Generation Anticoagulants like this compound

| Mutation (Amino Acid Change) | Rodent Species | Geographic Origin/Strain Name | Effect on First-Generation Anticoagulants |

|---|---|---|---|

| Tyr139Cys | Rattus norvegicus, Mus musculus | Widespread in Europe (e.g., Germany, France) nih.govnih.gov | Confers strong resistance to first-generation compounds. nih.gov |

| Leu128Gln | Rattus norvegicus | "Scottish resistance" pestcontrolnews.com | Confers strong practical resistance to warfarin and high resistance factors for coumatetralyl. bpca.org.ukpestcontrolnews.com |

| Leu120Gln | Rattus norvegicus | "Hampshire/Berkshire resistance" reading.ac.uk | Confers resistance to first-generation anticoagulants and some second-generation compounds. rodentgreen.combpca.org.uk |

| Tyr139Ser | Rattus norvegicus | "Welsh resistance" bpca.org.uk | Confers resistance to first-generation anticoagulants. bpca.org.uk |

| Leu128Ser | Mus musculus | Identified in Germany and the UK. nih.gov | Confers resistance to first-generation anticoagulants. nih.gov |

Table 3: Cytochrome P450 (CYP) Subfamilies Implicated in Coumarin Metabolism

| CYP450 Subfamily | Role in Metabolism | Reference |

|---|---|---|

| CYP1A | Involved in the metabolism and bioactivation of coumarin compounds in rat and human microsomes. | nih.govnih.gov |

| CYP2B | Substrate for coumarin metabolism in rats; induced by phenobarbitone. | nih.gov |

| CYP2E1 | Readily catalyzes the formation of coumarin 3,4-epoxide, a key step in metabolism. | nih.gov |

| CYP3A | Predominately catalyzes the 3-hydroxylation of coumarin. | nih.gov |

A significant physiological consequence of some VKORC1 mutations is an altered affinity for Vitamin K itself. escholarship.org In rats homozygous for certain resistance genes (possessing two copies of the mutated gene), the altered VKOR enzyme is not only less sensitive to anticoagulants but is also less efficient at recycling Vitamin K. bpca.org.uk This inefficiency results in a substantially higher dietary requirement for Vitamin K to maintain normal blood coagulation—in some cases, up to twenty times that of susceptible rats. escholarship.org This creates a physiological cost to resistance; in the absence of anticoagulant pressure and on a Vitamin K-deficient diet, resistant individuals may be at a disadvantage compared to their susceptible counterparts. escholarship.orgbpca.org.uk

Advanced Analytical Techniques for Detection and Characterization of + Coumachlor

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatography, a powerful separation technique, forms the cornerstone for the analysis of (+)-Coumachlor. Various chromatographic methods have been optimized for both identifying its presence (qualitative analysis) and determining its concentration (quantitative analysis) in diverse matrices.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely employed and effective method for the determination of coumarin-based rodenticides, including this compound. oup.comresearchgate.net This technique leverages the native fluorescence of coumarinic compounds. For this compound, the fluorescence detector is typically set at an excitation wavelength of around 310-325 nm and an emission wavelength of 390 nm. oup.comacs.org